molecular formula C42H68O13 B1680738 Saikosaponin A CAS No. 20736-09-8

Saikosaponin A

Cat. No.: B1680738
CAS No.: 20736-09-8
M. Wt: 781.0 g/mol
InChI Key: KYWSCMDFVARMPN-VEIYWVLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Saikosaponin A involves several key steps. The aglycones of high oxidation state are prepared from oleanolic acid. The regioselective glycosylation is then performed to construct the β-(1→3)-linked disaccharide fragment. Efficient gold (I)-catalyzed glycosylation is used to install the glycans onto the aglycones .

Industrial Production Methods

Industrial production of this compound typically involves extraction from the roots of Bupleurum falcatum. The extraction process includes drying, grinding, and solvent extraction, followed by purification steps such as column chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Properties

Cervical Cancer Treatment
Saikosaponin A has demonstrated promising results in the treatment of cervical cancer. In vitro and in vivo studies revealed that it induces apoptosis in HeLa cells through mitochondrial-mediated pathways and endoplasmic reticulum stress mechanisms. The compound was shown to significantly inhibit tumor growth in nude mice models, suggesting its potential as a therapeutic agent for cervical cancer patients .

Neuroblastoma
Research indicates that this compound exhibits anti-tumor activity against neuroblastoma, a highly metastatic tumor prevalent in children. The compound inhibited the proliferation of human neuroblastoma cells and induced apoptosis through various mechanisms, including the modulation of apoptosis-related proteins and suppression of cell migration and invasion .

Triple-Negative Breast Cancer
this compound has been identified as a potent inhibitor of triple-negative breast cancer by down-regulating the expression of the CXCR4 protein, which is crucial for tumor growth and metastasis. This action suggests that this compound could be a valuable candidate for targeted therapy against this aggressive cancer subtype .

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties by regulating various signaling pathways. It has been shown to alleviate inflammation through the inhibition of pro-inflammatory cytokines and modulation of immune responses. For instance, it can influence the balance between Type 1 T-helper cells and regulatory T cells, enhancing the body's ability to manage inflammatory conditions .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against enterovirus A71 (EV-A71), which is responsible for hand, foot, and mouth disease. The compound effectively suppresses viral RNA replication and protein synthesis, thereby preventing EV-A71-induced cell death . This suggests that this compound may serve as a therapeutic agent in managing viral infections.

Antifibrotic Effects

In addition to its anticancer and anti-inflammatory properties, this compound has shown antifibrotic effects by modulating the transforming growth factor beta (TGF-β1)/Smads signaling pathway. This action inhibits fibroblast proliferation and collagen production, indicating its potential utility in treating fibrotic diseases .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially serving as an anticonvulsant candidate for epilepsy treatment. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in neurological disorders .

Data Summary Table

Application Area Mechanism of Action Key Findings References
Cervical CancerInduces apoptosis via mitochondrial pathwaysInhibits tumor growth in HeLa cells and nude mice models
NeuroblastomaModulates apoptosis-related proteinsInhibits proliferation and induces apoptosis
Triple-Negative Breast CancerDown-regulates CXCR4 expressionSuppresses tumor growth and metastasis
Anti-inflammatoryRegulates immune responsesAlleviates inflammation through cytokine modulation
AntiviralSuppresses viral replicationPrevents cell death in EV-A71 infections
AntifibroticModulates TGF-β1/Smads signalingInhibits fibroblast proliferation
NeuroprotectiveModulates neurotransmitter systemsPotential anticonvulsant effects

Q & A

Basic Research Questions

Q. How can researchers reliably quantify Saikosaponin A in plant extracts using HPLC?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection at 210 nm is widely used. Gradient elution with acetonitrile-water mixtures (e.g., 30–55% acetonitrile over 40 minutes) provides optimal separation. Validation parameters (linearity, precision, recovery) must meet ICH guidelines. For example, correlation coefficients (R² > 0.999) and recovery rates (95–99%) are achievable for this compound and related saponins .
  • Key Findings : Silica column purification under gradient conditions (chloroform:methanol:H₂O) yields this compound with >98% purity. Chinese Bupleurum falcatum contains higher total saikosaponins (6.52–7.10%) than Korean variants (3.32–3.88%) .

Q. What soil factors influence this compound content in Bupleurum chinense?

  • Methodology : Collect soil samples from cultivation sites and analyze physicochemical properties (pH, organic matter, micronutrients). Pair with HPLC-based saikosaponin quantification. Use Pearson correlation and principal component analysis to identify key factors.
  • Key Findings : Organic matter and effective zinc strongly correlate with this compound accumulation. Henan Province (China) samples showed saikosaponin levels 5.16× higher than national standards .

Advanced Research Questions

Q. How do metabolic pathways explain this compound’s low oral bioavailability?

  • Methodology : Conduct in vivo pharmacokinetic studies in rodents using LC-MS/MS to track this compound and its metabolites. Simulate gastrointestinal stability via incubation with gastric/intestinal fluids and gut microbiota.
  • Key Findings : Poor absorption and rapid enzymatic hydrolysis in the gut (e.g., deglycosylation by microbiota) generate bioactive aglycones (e.g., saikogenins). These metabolites, not the parent compound, may drive pharmacological effects .

Q. What experimental strategies resolve contradictions in this compound’s anti-inflammatory vs. hepatotoxic effects?

  • Methodology : Use cell-based assays (e.g., LPS-induced macrophages) to assess anti-inflammatory activity (via TNF-α/IL-6 suppression) and hepatocyte models (e.g., HepG2) to evaluate cytotoxicity (via LDH release). Dose-response curves and transcriptomic profiling can identify threshold concentrations for divergent effects.
  • Key Considerations : Contradictions may arise from concentration-dependent biphasic effects or metabolite-specific actions. For example, Saikosaponin D (structurally similar to A) shows higher cytotoxicity at >50 µM .

Q. How can gene expression analysis optimize this compound biosynthesis in Bupleurum?

  • Methodology : Use qRT-PCR with stable reference genes (e.g., EF-1α) to profile triterpene synthase (TPS) and cytochrome P450 gene expression in roots. Correlate with HPLC-measured saikosaponin content via SPSS.
  • Key Findings : Expression levels of 16 key enzymes (e.g., β-amyrin synthase) directly correlate with this compound accumulation. Root tissues show the highest expression, guiding targeted cultivation strategies .

Q. Methodological Design Considerations

Q. What statistical approaches are optimal for analyzing this compound-environment interactions?

  • Recommendations : Cluster analysis groups samples by saikosaponin content, while principal component analysis (PCA) reduces soil variable dimensionality. Multivariate regression models (e.g., PLS) quantify the contribution of organic matter, pH, and micronutrients .

Q. How should researchers validate novel this compound metabolites in serum?

  • Protocol : Use UPLC-Q-TOF-MS in negative ion mode ([M-H]⁻ ions at m/z 779.4589). MS² fragmentation patterns (e.g., loss of glucose moieties at m/z 617.4060) confirm structural identity. Compare retention times and spectra with authenticated standards .

Q. Data Interpretation and Reproducibility

Q. Why do saikosaponin yields vary between Bupleurum species, and how can this be controlled?

  • Analysis : Genetic diversity and environmental stress (e.g., soil salinity) alter biosynthetic pathways. Standardize cultivation protocols (e.g., fixed zinc/organic matter levels) and use metabolomics to monitor saikosaponin flux .

Q. What criteria ensure reproducibility in this compound purification?

  • Best Practices : Document silica column gradients (e.g., chloroform:methanol:H₂O ratios) and HPLC conditions (e.g., 40–55% ACN). Purity must be verified via peak integration (>98%) and orthogonal methods (e.g., NMR) .

Properties

CAS No.

20736-09-8

Molecular Formula

C42H68O13

Molecular Weight

781.0 g/mol

IUPAC Name

(2R,3S,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H68O13/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22+,23-,24?,25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35+,37+,38+,39-,40+,41-,42?/m1/s1

InChI Key

KYWSCMDFVARMPN-VEIYWVLQSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4(C3C=CC56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

saikosaponin
saikosaponin A
saikosaponin B
saikosaponin B1
saikosaponin B2
saikosaponin B3
saikosaponin B4
saikosaponin C
saikosaponin D
saikosaponin K
saikosaponin L
saikosaponins

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.